molecular formula C5H6O2 B1244688 (R)-5-methylfuran-2(5H)-one

(R)-5-methylfuran-2(5H)-one

Cat. No. B1244688
M. Wt: 98.1 g/mol
InChI Key: BGLUXFNVVSVEET-SCSAIBSYSA-N
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Description

(R)-5-methylfuran-2(5H)-one is a beta-angelica lactone. It is an enantiomer of a (S)-5-methylfuran-2(5H)-one.

Scientific Research Applications

Biofuel Production

A significant application of (R)-5-methylfuran-2(5H)-one is in the synthesis of high-grade biofuels. Bharath and Banat (2021) developed a method for the paired electrohydrogenation and electrooxidation of furfural using Ru/reduced graphene oxide electrodes. This process efficiently produces furfuryl alcohol and 2-methylfuran, demonstrating the potential of (R)-5-methylfuran-2(5H)-one derivatives in sustainable liquid fuel production from biomass-derived compounds (Bharath & Banat, 2021).

Catalysis and Chemical Synthesis

The compound and its derivatives have applications in various catalytic processes and chemical syntheses. For instance, Pirmoradi and Kastner (2021) studied the multi-step aqueous phase hydrogenation kinetics of furfural to various derivatives, including 2-methylfuran and 5-hydroxy-2-pentanone, over a Pd-TiO2 supported activated carbon catalyst (Pirmoradi & Kastner, 2021).

Pharmaceutical Applications

In pharmaceutical research, Wang et al. (2015) synthesized 3-arylfuran-2(5H)-one derivatives, demonstrating their potential as anti-gastric ulcer agents due to their antibacterial activity against Helicobacter pylori, along with antioxidant and anti-urease activities (Wang et al., 2015).

Industrial and Organic Chemistry

2-Methyltetrahydrofuran (2-MeTHF), a derivative of (R)-5-methylfuran-2(5H)-one, is recognized for its utility in organic chemistry. Pace et al. (2012) highlighted its use as an environmentally friendly solvent in syntheses involving organometallics, organocatalysis, and biotransformations, owing to its stability and low miscibility with water (Pace et al., 2012).

Atmospheric Chemistry

In atmospheric chemistry, the oxidation mechanism of (R)-5-methylfuran-2(5H)-one and its derivatives has been studied. Yuan et al. (2017) investigated the atmospheric oxidation mechanism of furan and methylfurans initiated by OH radicals, exploring their transformation into compounds with epoxide, ester, and carbonyl functional groups (Yuan et al., 2017).

Green Chemistry

The role of (R)-5-methylfuran-2(5H)-one derivatives in green chemistry is notable. For example, Chatterjee, Ishizaka, and Kawanami (2014) utilized supercritical carbon dioxide–water on the hydrogenation of 5-hydroxymethylfurfural, achieving high yields of dimethylfuran, indicating the potential of these derivatives in sustainable chemical processes (Chatterjee, Ishizaka, & Kawanami, 2014).

Environmental Impact

Furfural derivatives, including (R)-5-methylfuran-2(5H)-one, are also studied for their environmental impacts. Villanueva et al. (2009) investigated the atmospheric chemistry of alkyl derivatives of furan, including their reactions with chlorine atoms, contributing to our understanding of their environmental behavior and potential impacts (Villanueva et al., 2009).

properties

Product Name

(R)-5-methylfuran-2(5H)-one

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

IUPAC Name

(2R)-2-methyl-2H-furan-5-one

InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3/t4-/m1/s1

InChI Key

BGLUXFNVVSVEET-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H]1C=CC(=O)O1

SMILES

CC1C=CC(=O)O1

Canonical SMILES

CC1C=CC(=O)O1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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